molecular formula C16H11N3O5S2 B2838561 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 864860-96-8

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No. B2838561
M. Wt: 389.4
InChI Key: QAFPZGSWXNCSGR-UHFFFAOYSA-N
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Description

The compound “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a new antibacterial compound that combines sulfonamide and benzodioxane fragments in its framework . It has shown potential as an antibacterial agent against B. subtilis and E. coli .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of the compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .

Scientific Research Applications

Antibacterial Applications

Research indicates that derivatives of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide show promise as antibacterial agents. Palkar et al. (2017) synthesized novel analogs displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity to mammalian cells (Palkar et al., 2017). Similarly, Samadhiya et al. (2013) developed compounds from 2-amino-5-nitrothiazole, demonstrating antibacterial and antifungal activities (Samadhiya et al., 2013).

Antiparasitic and Antiviral Properties

Compounds related to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide have shown efficacy against various parasites and viruses. Müller et al. (2007) reported on a compound, nitazoxanide, which is effective against a range of protozoan parasites and enteric bacteria (Müller et al., 2007). Hemphill et al. (2012) elaborated on the broad spectrum of activities of thiazolides, a class of drugs including nitazoxanide, against helminths, protozoa, and viruses (Hemphill et al., 2012).

Anticancer Potential

There's also research indicating the potential of related compounds in cancer treatment. Yoshida et al. (2005) synthesized a derivative demonstrating selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). Moreover, Müller et al. (2008) found that thiazolides, including nitazoxanide, can induce apoptosis in colon cancer cell lines (Müller et al., 2008).

Additional Applications

  • Esposito et al. (2005) and Müller et al. (2006) explored the efficacy of nitazoxanide and other thiazolides against Neospora caninum and Giardia lamblia, highlighting their action against intracellular pathogens (Esposito et al., 2005); (Müller et al., 2006).
  • Hargrave et al. (1983) discussed N-(4-substituted-thiazolyl)oxamic acid derivatives as potent antiallergy agents (Hargrave et al., 1983).

Safety And Hazards

According to a hemolytic study, most of the new molecules, including this compound, are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The compound has shown potential as an antibacterial agent, suggesting that it could be further explored for its potential in treating bacterial infections . Additionally, given its synthesis from sulfonamide and benzodioxane fragments, it could also be investigated for other biological activities associated with these fragments .

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S2/c20-15(13-3-4-14(26-13)19(21)22)18-16-17-10(8-25-16)9-1-2-11-12(7-9)24-6-5-23-11/h1-4,7-8H,5-6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFPZGSWXNCSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

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